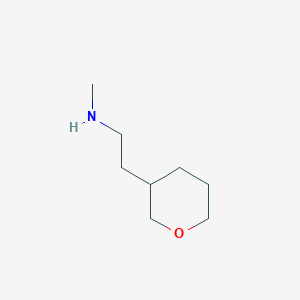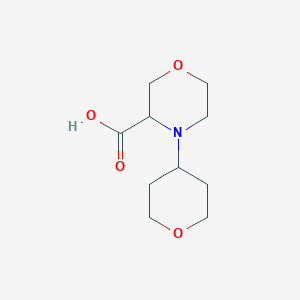
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid
説明
The compound is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s commonly used in organic synthesis .
Synthesis Analysis
Tetrahydropyran can be synthesized by the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . Alcohols can react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .
Molecular Structure Analysis
The molecular structure of tetrahydropyran consists of a six-membered ring with five carbon atoms and one oxygen atom . In its gas phase, it exists in its lowest energy C s symmetry chair conformation .
Chemical Reactions Analysis
Tetrahydropyranyl ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .
Physical And Chemical Properties Analysis
Tetrahydropyran is a colourless volatile liquid . Its chemical formula is C5H10O and it has a molar mass of 86.134 g·mol −1 .
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of p-Aminobenzoic Acid Diamides : Utilizing a similar chemical structure, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride has been used in the synthesis of various diamides, showcasing the potential of 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid in complex chemical syntheses (Agekyan & Mkryan, 2015).
Mannich Bases Preparation : Research involving morpholine and pyrans, similar to 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid, has led to the development of Mannich bases, highlighting the compound's role in the creation of novel chemical entities (Torii, Tanaka, & Takao, 1977).
Synthesis of Biologically Active Compounds : The related compound, 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, serves as an important intermediate in synthesizing various biologically active compounds, indicating the potential application of 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid in medicinal chemistry (Wang et al., 2016).
DNA-Dependent Protein Kinase Inhibition : Compounds structurally similar to 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid have shown potential as inhibitors of the DNA repair enzyme DNA-dependent protein kinase, suggesting a potential application in cancer research or treatment (Hollick et al., 2003).
Therapeutic Research and Applications
Treatment of Bronchial Pneumonia : A heterocycle compound related to 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid was explored for its application in treating children's bronchial pneumonia, signifying the therapeutic potential of similar compounds (Ding & Zhong, 2022).
Idiopathic Pulmonary Fibrosis Treatment : Research on compounds structurally related to 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid has led to the discovery of nonpeptidic αvβ6 integrin inhibitors, indicating possible use in treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Pharmacological Interest : A review on the chemical and pharmacological interest of morpholine and pyrans derivatives, including compounds like 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid, discusses their broad spectrum of pharmacological profiles, further emphasizing their significance in therapeutic applications (Asif & Imran, 2019).
Safety And Hazards
特性
IUPAC Name |
4-(oxan-4-yl)morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c12-10(13)9-7-15-6-3-11(9)8-1-4-14-5-2-8/h8-9H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGGCLDGYGGGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCOCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



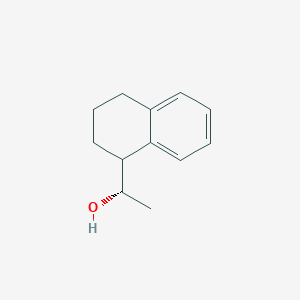
![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)
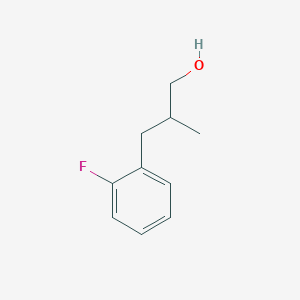
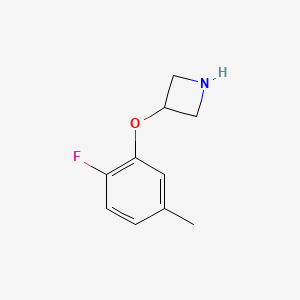
![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
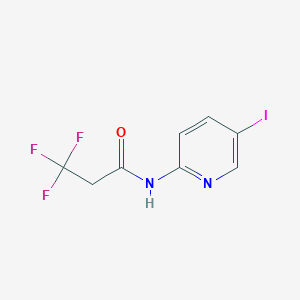
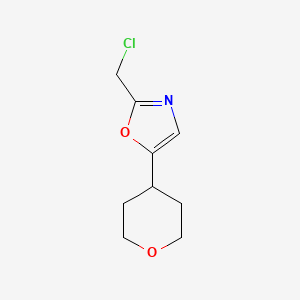
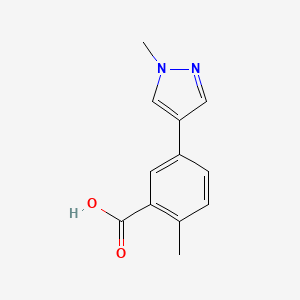
![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)
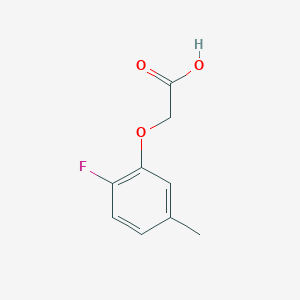
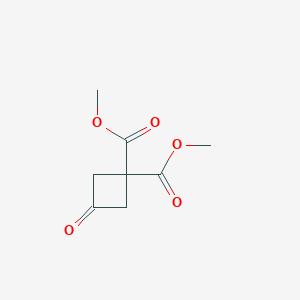
![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)
